molecular formula C18H29NO3S B12206776 {[4-Methyl-5-(methylethyl)-2-propoxyphenyl]sulfonyl}piperidine

{[4-Methyl-5-(methylethyl)-2-propoxyphenyl]sulfonyl}piperidine

Cat. No.: B12206776
M. Wt: 339.5 g/mol
InChI Key: JJXBUACMEDBSCE-UHFFFAOYSA-N
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Description

{[4-Methyl-5-(methylethyl)-2-propoxyphenyl]sulfonyl}piperidine is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their wide range of biological activities and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[4-Methyl-5-(methylethyl)-2-propoxyphenyl]sulfonyl}piperidine typically involves multiple steps, including the formation of the piperidine ring and subsequent functionalization. One common method involves the cyclization of amino alcohols with diols, catalyzed by a Cp*Ir complex . Another approach is the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation .

Industrial Production Methods

Industrial production of piperidine derivatives often involves the hydrogenation of pyridine over a molybdenum disulfide catalyst . This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

{[4-Methyl-5-(methylethyl)-2-propoxyphenyl]sulfonyl}piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions often require specific conditions such as controlled temperatures, solvents like dichloromethane or ethanol, and catalysts like palladium or rhodium .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

{[4-Methyl-5-(methylethyl)-2-propoxyphenyl]sulfonyl}piperidine has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of {[4-Methyl-5-(methylethyl)-2-propoxyphenyl]sulfonyl}piperidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to therapeutic effects such as anti-inflammatory or anticancer activities . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{[4-Methyl-5-(methylethyl)-2-propoxyphenyl]sulfonyl}piperidine is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activities. Its combination of a piperidine ring with a sulfonyl group and other substituents makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C18H29NO3S

Molecular Weight

339.5 g/mol

IUPAC Name

1-(4-methyl-5-propan-2-yl-2-propoxyphenyl)sulfonylpiperidine

InChI

InChI=1S/C18H29NO3S/c1-5-11-22-17-12-15(4)16(14(2)3)13-18(17)23(20,21)19-9-7-6-8-10-19/h12-14H,5-11H2,1-4H3

InChI Key

JJXBUACMEDBSCE-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)N2CCCCC2

Origin of Product

United States

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